molecular formula C17H19NO3 B5090383 N-(4-methoxyphenyl)-3-propoxybenzamide

N-(4-methoxyphenyl)-3-propoxybenzamide

Cat. No. B5090383
M. Wt: 285.34 g/mol
InChI Key: WQNFFVYMCSSDOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxyphenyl)-3-propoxybenzamide, also known as MPBA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MPBA is a white crystalline powder that is soluble in organic solvents and is commonly used as a reagent in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-3-propoxybenzamide is not yet fully understood. However, studies have shown that it may exert its anti-inflammatory and anticancer effects through the inhibition of certain enzymes and signaling pathways.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-3-propoxybenzamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that N-(4-methoxyphenyl)-3-propoxybenzamide exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes. It has also been shown to induce apoptosis in cancer cells by activating certain signaling pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-methoxyphenyl)-3-propoxybenzamide in lab experiments is its high purity and stability. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using N-(4-methoxyphenyl)-3-propoxybenzamide is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of N-(4-methoxyphenyl)-3-propoxybenzamide. One potential area of research is the development of novel anti-inflammatory and anticancer drugs based on the structure of N-(4-methoxyphenyl)-3-propoxybenzamide. Another potential area of research is the investigation of the mechanism of action of N-(4-methoxyphenyl)-3-propoxybenzamide and its potential as a therapeutic target for the treatment of various diseases. Additionally, further studies are needed to explore the potential of N-(4-methoxyphenyl)-3-propoxybenzamide in other areas of scientific research, such as materials science and catalysis.

Synthesis Methods

The synthesis of N-(4-methoxyphenyl)-3-propoxybenzamide can be achieved through several methods, including the reaction of 4-methoxybenzoic acid with 3-chloropropylamine in the presence of a base or the reaction of 4-methoxybenzoyl chloride with 3-aminopropyl ether. However, the most commonly used method involves the reaction of 4-methoxybenzoic acid with 3-propoxyaniline in the presence of a dehydrating agent such as thionyl chloride.

Scientific Research Applications

N-(4-methoxyphenyl)-3-propoxybenzamide has been extensively studied for its potential applications in various fields of scientific research. In the field of medicinal chemistry, N-(4-methoxyphenyl)-3-propoxybenzamide has been investigated for its potential as a novel anti-inflammatory agent. It has also been studied for its potential use as a therapeutic agent for the treatment of cancer.

properties

IUPAC Name

N-(4-methoxyphenyl)-3-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-3-11-21-16-6-4-5-13(12-16)17(19)18-14-7-9-15(20-2)10-8-14/h4-10,12H,3,11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQNFFVYMCSSDOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)-3-propoxybenzamide

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